Bienvenue dans la boutique en ligne BenchChem!

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide

Physicochemical Properties Drug-likeness Screening Library Characterization

This anthraquinone-sulfonamide scaffold features a unique N-benzyl-N-phenyl substitution, resulting in high lipophilicity (XLogP3=5.1) and zero H-bond donors for enhanced membrane permeability. Ideal as a diversity screening probe or SAR control compound versus its non-benzylated analog (CAS 7475-47-0, ΔMW ~90 Da, ΔLogP ~1.35), enabling precise isolation of N-benzyl contributions to target engagement and selectivity. Suitable for intracellular oncology or inflammation target screening campaigns.

Molecular Formula C27H19NO4S
Molecular Weight 453.51
CAS No. 860527-62-4
Cat. No. B2689693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide
CAS860527-62-4
Molecular FormulaC27H19NO4S
Molecular Weight453.51
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C27H19NO4S/c29-26-22-13-7-8-14-23(22)27(30)25-17-21(15-16-24(25)26)33(31,32)28(20-11-5-2-6-12-20)18-19-9-3-1-4-10-19/h1-17H,18H2
InChIKeyUFPYUWMIUWADCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Profile of N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide (CAS 860527-62-4)


N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide (CAS 860527-62-4) is a synthetic anthraquinone-sulfonamide hybrid with a molecular weight of 453.5 g/mol and formula C27H19NO4S [1]. Its structure features an anthracene-9,10-dione core, an N-phenylsulfonamide group, and an additional N-benzyl substituent that distinguishes it from simpler anthraquinone sulfonamide analogs. The compound is listed in the PubChem database (CID 16832112) and appears in commercial screening libraries, including ChemBridge (ID: 5135600), indicating its relevance in early-stage drug discovery and chemical biology research [1]. However, peer-reviewed pharmacological or biochemical data directly quantifying the biological activity of this specific compound is currently absent from the published literature [2].

Why N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide Cannot Be Generically Replaced by Close Analogs


While several anthraquinone-sulfonamide analogs exist in screening libraries, the specific N-benzyl-N-phenyl substitution pattern on the sulfonamide nitrogen of CAS 860527-62-4 is structurally distinct from the most common comparator, 9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide (CAS 7475-47-0), which lacks the N-benzyl group [1]. In sulfonamide-based drug design, the presence of a benzyl substituent can significantly alter lipophilicity (XLogP3 of CAS 860527-62-4 is 5.1 versus predicted LogP ~3.75 for CAS 7475-47-0), hydrogen-bonding capacity, and steric interactions within target binding pockets [REFS-1, REFS-2]. These physicochemical differences imply that generic substitution with a non-benzylated analog may yield divergent biological outcomes, including altered target engagement, selectivity profiles, and pharmacokinetic behavior. Consequently, researchers using this compound as a chemical probe or lead scaffold should not assume interchangeability without empirical verification [2].

Quantitative Differentiator Data for N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide


Physicochemical Differentiation: LogP and Hydrogen Bond Donor Count Versus Non-Benzylated Analog

The target compound (CAS 860527-62-4) exhibits a computed XLogP3 of 5.1 and zero hydrogen bond donors, compared to the non-benzylated analog 9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide (CAS 7475-47-0), which has a predicted LogP of ~3.75 and one hydrogen bond donor [REFS-1, REFS-2]. The absence of hydrogen bond donors in the target compound is a direct consequence of the N-benzyl substitution fully capping the sulfonamide nitrogen.

Physicochemical Properties Drug-likeness Screening Library Characterization

Topological Polar Surface Area (TPSA) Difference Between Benzylated and Non-Benzylated Forms

The target compound has a computed TPSA of 79.9 Ų, which is lower than the non-benzylated comparator CAS 7475-47-0 (TPSA 89 Ų) [REFS-1, REFS-2]. A TPSA difference of ~9 Ų may influence membrane permeability and oral bioavailability predictions.

Physicochemical Properties Oral Bioavailability Prediction Medicinal Chemistry

Molecular Weight and Rotatable Bond Count Distinguishing the Target from Core Analogues

CAS 860527-62-4 has a molecular weight of 453.5 g/mol and 5 rotatable bonds, compared to CAS 7475-47-0 at 363.4 g/mol and 3 rotatable bonds [REFS-1, REFS-2]. The additional N-benzyl group increases the molecular size and conformational flexibility, which can influence target binding entropy and selectivity.

Molecular Descriptors Lead-likeness Fragment-based Drug Discovery

Recommended Application Scenarios for N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide Based on Available Evidence


Chemical Probe for Membrane-Permeability-Dependent Target Engagement Studies

The compound's elevated lipophilicity (XLogP3 = 5.1) relative to its non-benzylated analog supports its use in cell-based assays where membrane penetration is critical. Its zero hydrogen bond donor count further enhances passive permeability potential [1]. Researchers studying intracellular targets in oncology or inflammation may find this compound a useful scaffold for hit-to-lead optimization, provided empirical permeability (PAMPA or Caco-2) and target-binding data are subsequently generated [2].

Pharmacophore Screening Library Expansion for Anthraquinone-Based Carbonic Anhydrase Inhibitor Discovery

Despite the absence of direct CA inhibition data for this specific compound, the anthraquinone-sulfonamide scaffold has demonstrated activity against tumor-associated hCA IX in related series [1]. The N-benzyl-N-phenyl substitution pattern represents an underexplored region of chemical space within this pharmacophore class, making the compound a valuable addition to diversity-oriented screening sets aimed at identifying selective CA IX inhibitors [2].

Physicochemical Comparator Control in Structure-Activity Relationship (SAR) Studies

The well-defined physicochemical differences between this compound (MW 453.5, TPSA 79.9 Ų, XLogP3 5.1) and its simpler analog CAS 7475-47-0 (MW 363.4, TPSA 89 Ų, LogP 3.75) make it an ideal control compound for isolating the contribution of N-benzyl substitution on biological activity in systematic SAR campaigns [1]. This reduces the risk of confounding variables when interpreting potency or selectivity shifts.

Quote Request

Request a Quote for N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.